

Buxifoliadine A: A Comprehensive Technical Overview

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Compound of Interest		
Compound Name:	Buxifoliadine A	
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Introduction

Buxifoliadine A is a naturally occurring acridone alkaloid first isolated from the root bark of Severinia buxifolia, a plant species also known as Atalantia buxifolia.[1][2] Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the scientific community due to their diverse and potent biological activities. This document provides a detailed technical guide on the chemical structure, properties, and (where available) the biological activities of **Buxifoliadine A**, with a focus on data relevant to researchers and professionals in drug development.

Chemical Structure and Properties

Buxifoliadine A was first characterized as one of eight new acridone alkaloids from Severinia buxifolia collected in Hainan province, China. Its structure was elucidated using a combination of spectroscopic methods, including UV, IR, HR-EI-MS, ¹H-NMR, and ¹³C-NMR.[1][2]

The chemical and physical properties of **Buxifoliadine A** are summarized in the table below. This data is essential for its identification, characterization, and potential application in experimental settings.



Property	Value	Source
IUPAC Name	1,5-dihydroxy-3-methoxy-10-methyl-2,4-bis(3-methylbut-2-enyl)acridin-9-one	PubChem
Molecular Formula	C25H29NO4	[2]
Molecular Weight	407.5 g/mol	PubChem
Exact Mass	407.20965841 Da	PubChem
Appearance	Yellow needles	[2]
Melting Point	155—157°C	[2]
UV (MeOH) λmax (log ε)	225 (4.48), 260 (sh, 4.59), 278 (4.72), 290 (sh, 4.63), 326 (4.06), 425 (3.81) nm	[2]
IR (KBr) vmax	3444, 1635, 1608, 1560 cm ⁻¹	[2]
¹H-NMR (CDCl₃, 400 MHz) δ (ppm)	14.38 (1H, s, OH-1), 9.23 (1H, s, OH-5), 7.88 (1H, dd, J=8.0, 1.6 Hz, H-8), 7.46 (1H, t, J=8.0 Hz, H-7), 7.00 (1H, dd, J=8.0, 1.6 Hz, H-6), 5.29 (1H, t, J=7.2 Hz, H-2"), 5.18 (1H, t, J=7.2 Hz, H-1"), 3.84 (3H, s, N-CH ₃), 3.71 (3H, s, OCH ₃ -3), 3.48 (2H, d, J=7.2 Hz, H-1'), 1.86 (3H, s, H-4'), 1.81 (3H, s, H-4"), 1.71 (3H, s, H-5'), 1.69 (3H, s, H-5")	[2]
¹³ C-NMR (CDCl ₃ , 100 MHz) δ (ppm)	182.2 (C-9), 163.6 (C-1), 160.2 (C-3), 158.4 (C-4a), 153.8 (C-5), 146.2 (C-10a), 136.2 (C-8a), 133.0 (C-3'), 132.8 (C-3"), 125.8 (C-7), 122.9 (C-2'), 122.2 (C-2"), 115.8 (C-9a),	[2]



114.8 (C-6), 114.2 (C-8), 108.6 (C-2), 107.8 (C-4), 92.4 (C-5a), 62.0 (OCH₃-3), 47.9 (N-CH₃), 26.0 (C-5'), 25.9 (C-5"), 25.8 (C-1"), 22.0 (C-1'), 18.1 (C-4'), 17.9 (C-4")

Biological Activities and Signaling Pathways

Currently, there is a notable lack of published data specifically detailing the biological activities of **Buxifoliadine A**. The original isolation paper by Wu et al. (2000) focused on the structural elucidation of this and other new acridone alkaloids and did not report any biological assays.[2]

However, studies on crude extracts of Atalantia buxifolia and other purified acridone alkaloids from this plant provide context for the potential bioactivities of **Buxifoliadine A**. For instance, extracts from Atalantia buxifolia have been shown to possess anti-inflammatory and cytotoxic properties.[3] Other acridone alkaloids isolated from the same genus have demonstrated a range of activities, including:

- Cytotoxicity: Atalaphyllinine, another acridone alkaloid from A. buxifolia, has shown cytotoxic effects against the human liver cancer cell line HepG2.[3]
- Anti-inflammatory Activity: A novel compound, Buxifoxime A, also from A. buxifolia, exhibited significant anti-inflammatory effects by inhibiting superoxide anion generation.[3]
- Antibacterial and Acetylcholinesterase Inhibition: Two other new acridone alkaloids isolated from the branch of Atalantia buxifolia displayed significant antibacterial activity against Staphylococcus aureus and weak inhibitory effects on acetylcholinesterase.[4]

Given that **Buxifoliadine A** shares the same acridone scaffold, it is plausible that it may also exhibit similar biological activities. However, without direct experimental evidence, this remains speculative.

Signaling Pathways:

As there is no available data on the biological activities of **Buxifoliadine A**, no associated signaling pathways have been identified or described. Further research is required to explore



its potential molecular targets and mechanisms of action.

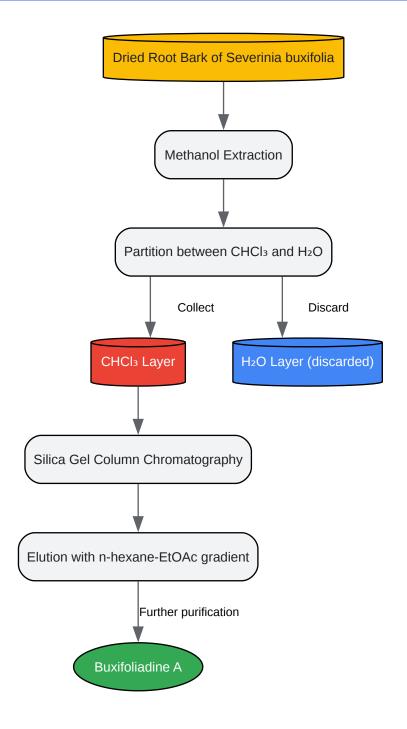
Experimental Protocols

Since no biological activities have been reported for **Buxifoliadine A**, there are no specific experimental protocols to detail. However, for the purpose of guiding future research, this section outlines a general methodology for the isolation of **Buxifoliadine A** based on the original report.

Isolation of **Buxifoliadine A**

The following is a generalized workflow for the isolation of **Buxifoliadine A** from the root bark of Severinia buxifolia, adapted from the methodology described by Wu et al. (2000).[2]





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Caption: Generalized workflow for the isolation of **Buxifoliadine A**.

Protocol Steps:

 Extraction: The dried and powdered root bark of Severinia buxifolia is extracted with methanol.



- Partitioning: The resulting methanol extract is partitioned between chloroform (CHCl₃) and water (H₂O).
- Chromatography: The chloroform-soluble fraction is subjected to column chromatography on silica gel.
- Elution and Isolation: The column is eluted with a gradient of n-hexane and ethyl acetate
 (EtOAc) to yield several fractions containing different acridone alkaloids. Buxifoliadine A is
 isolated from one of these fractions and may require further purification steps such as
 recrystallization to obtain the pure compound.

Conclusion and Future Directions

Buxifoliadine A is a well-characterized acridone alkaloid in terms of its chemical structure and physical properties. However, there is a significant gap in the scientific literature regarding its biological activities and potential therapeutic applications. Based on the known activities of other compounds from Atalantia buxifolia, future research should focus on evaluating **Buxifoliadine A** for its cytotoxic, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. Elucidating its biological profile is a crucial next step in determining its potential as a lead compound for drug discovery and development. The detailed structural information available provides a solid foundation for such investigations, as well as for synthetic efforts to produce analogues with potentially enhanced activities.

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